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molecular formula C6H10N4O2 B8804938 2,5-Dimethoxy-4-hydrazinopyrimidine CAS No. 381666-22-4

2,5-Dimethoxy-4-hydrazinopyrimidine

Cat. No. B8804938
M. Wt: 170.17 g/mol
InChI Key: VFBKWRGTRHKITP-UHFFFAOYSA-N
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Patent
US06362335B1

Procedure details

A slurry of 4-chloro-2,5-dimethoxypyrimidine (3.0 grams (g), 17.2 mmol) in methanol (15 milliliters (mL)) was treated with aqueous hydrazine (3.9 g of 35 wt. %, 42.5 mmol) in one portion causing a slow exotherm to 29° C. The reaction was then warmed to 50° C. and held at that temperature for 2 hours (h) at which time gas chromatography (GC) analysis indicated the reaction was complete. The clear solution was cooled to ambient temperature and allowed to stir overnight. The solvent was removed in vacuo and the resulting gummy solid was triturated with CH3CN (50 mL). The resulting mixture was filtered through a pad of silica gel (6 centimeter (cm)×6 cm). The pad was rinsed with CH3CN (550 mL). The filtrates were combined and the solvent removed in vacuo affording the title compound as a white solid (2.6 g, 89%): mp 115-117° C.; 1H NMR (300 MHz, DMSO-d6) 3.73 (s, 3H), 3.76 (s, 3H), 4.29 (bs, 2H), 7.51 (s, 1H), 8.23 (bs, 1H); MS(GC, 70eV) 170 (M+, 100%), 155(55%), 151 (40%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([O:8][CH3:9])=[CH:6][N:5]=[C:4]([O:10][CH3:11])[N:3]=1.[NH2:12][NH2:13]>CO>[CH3:11][O:10][C:4]1[N:3]=[C:2]([NH:12][NH2:13])[C:7]([O:8][CH3:9])=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC(=NC=C1OC)OC
Name
Quantity
3.9 g
Type
reactant
Smiles
NN
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to 29° C
TEMPERATURE
Type
TEMPERATURE
Details
The clear solution was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting gummy solid was triturated with CH3CN (50 mL)
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a pad of silica gel (6 centimeter (cm)×6 cm)
WASH
Type
WASH
Details
The pad was rinsed with CH3CN (550 mL)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=NC=C(C(=N1)NN)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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